2,3-Heptanediol, 2-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-, (2R,3R)-
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Overview
Description
2,3-Heptanediol, 2-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-, (2R,3R)- is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a heptanediol backbone with a chlorophenyl group and a triazole ring, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Heptanediol, 2-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-, (2R,3R)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Heptanediol Backbone: This can be achieved through aldol condensation or other carbon-carbon bond-forming reactions.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution or coupling reactions.
Attachment of the Triazole Ring: This can be done through click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions could convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or amines under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Materials Science: In the development of polymers or other advanced materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific applications. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring and chlorophenyl group could play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
2,3-Heptanediol: A simpler analog without the chlorophenyl and triazole groups.
2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl) derivatives: Compounds with similar functional groups but different backbones.
Uniqueness
The unique combination of the heptanediol backbone, chlorophenyl group, and triazole ring in 2,3-Heptanediol, 2-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-, (2R,3R)- may confer distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
107680-27-3 |
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Molecular Formula |
C16H22ClN3O2 |
Molecular Weight |
323.82 g/mol |
IUPAC Name |
(2R,3R)-2-(4-chlorophenyl)-3-(1,2,4-triazol-1-ylmethyl)heptane-2,3-diol |
InChI |
InChI=1S/C16H22ClN3O2/c1-3-4-9-16(22,10-20-12-18-11-19-20)15(2,21)13-5-7-14(17)8-6-13/h5-8,11-12,21-22H,3-4,9-10H2,1-2H3/t15-,16-/m1/s1 |
InChI Key |
DSFPPUJPRUNVCI-HZPDHXFCSA-N |
Isomeric SMILES |
CCCC[C@@](CN1C=NC=N1)([C@@](C)(C2=CC=C(C=C2)Cl)O)O |
Canonical SMILES |
CCCCC(CN1C=NC=N1)(C(C)(C2=CC=C(C=C2)Cl)O)O |
Origin of Product |
United States |
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